Potassium (4-aminocarbonylphenyl)trifluoroborate
Overview
Description
Potassium (4-aminocarbonylphenyl)trifluoroborate is a chemical compound with the molecular formula C₇H₆BF₃KNO and a molecular weight of 227.04 g/mol . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-aminocarbonylphenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-aminocarbonylphenylboronic acid with potassium trifluoroborate under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-aminocarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF or dimethylformamide (DMF).
Oxidizing and Reducing Agents: Depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary products are biaryl compounds .
Scientific Research Applications
Potassium (4-aminocarbonylphenyl)trifluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4-aminocarbonylphenyl)trifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (4-aminocarbonylphenyl)trifluoroborate is unique compared to other similar compounds due to its stability and versatility in various chemical reactions. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but lacks the aminocarbonyl group.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group instead of an aminocarbonyl group, leading to different reactivity.
Potassium (4-nitrophenyl)trifluoroborate: Contains a nitro group, which affects its reactivity and applications.
This compound stands out due to its specific functional groups, making it a valuable reagent in various chemical syntheses.
Properties
IUPAC Name |
potassium;(4-carbamoylphenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTORUMAAKNFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660117 | |
Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-63-1 | |
Record name | Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850623-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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